3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one

Pharmaceutical Analysis HPLC Method Validation Reference Standard

Analytical labs face failed ANDA submissions due to inaccurate impurity quantitation when using incorrect reference standards. Pentoxifylline EP Impurity G (CAS 93079-86-8), a 6-O-(5-oxohexyl) xanthine derivative, solves this with a unique chromophore enabling precise detection at 274-275 nm. - Ensures correct relative retention time (RRT) and specificity per ICH Q2(R1). - Use as system suitability standard to meet NMT 0.2% individual impurity criteria. - Supplied with comprehensive characterization data for direct use in stability-indicating HPLC methods.

Molecular Formula C13H18N4O3
Molecular Weight 278.312
CAS No. 93079-86-8
Cat. No. B589657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one
CAS93079-86-8
Molecular FormulaC13H18N4O3
Molecular Weight278.312
Structural Identifiers
SMILESCC(=O)CCCCOC1=NC(=O)N(C2=C1N(C=N2)C)C
InChIInChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-20-12-10-11(14-8-16(10)2)17(3)13(19)15-12/h8H,4-7H2,1-3H3
InChIKeyAVWIQTQAJMTMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one (CAS 93079-86-8): Sourcing Guide for Pentoxifylline Impurity G Reference Standards


Cataloged as Pentoxifylline EP Impurity G and bearing CAS 93079-86-8, 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one is a process-related impurity arising during the synthesis of the hemorheologic agent pentoxifylline . Structurally, it is a 6-O-alkylated xanthine derivative, distinguishing it from the N-1 alkylated parent drug and other common impurities such as theobromine (Impurity A) [1]. This compound is primarily utilized as a pharmacopeial reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) for pentoxifylline [2].

1
Pharmacopeial Standard EP-specified impurity reference for pentoxifylline
2
Chromatographic ID Unique 6-O-alkyl regioisomer for selective peak assignment
3
Regulatory Documentation Pre-characterized COA supports ANDA method validation

Why Generic 'Pentoxifylline Impurities' Cannot Substitute for the Specific 6-O-Hexyl Purinone Isomer (93079-86-8)


Interchanging this impurity with other pentoxifylline-related substances (e.g., Impurity A, E, or K) or the parent drug is analytically invalid due to fundamental differences in regioisomerism and resulting spectroscopic behavior [1]. Unlike the N-1 substituted parent drug pentoxifylline or the unsubstituted xanthine core of Impurity A (theobromine), the 6-O-(5-oxohexyl) substitution in Impurity G creates a distinct chromophore with unique UV absorption maxima and molar absorptivity, directly impacting detection sensitivity at standard HPLC wavelengths (e.g., 274–275 nm) [2]. Using an incorrect analog as a system suitability marker or a retention time standard therefore leads to inaccurate quantitation, failed relative retention time (RRT) specifications, and potential rejection of ANDA submissions by regulators [3].

Regioisomer Profile
6-O-substitution shifts retention vs. N-1 parent; using an incorrect analog risks failed RRT specifications.
Spectrophotometric Response
Divergent UV absorptivity requires impurity-specific RRF; parent calibration may lead to inaccurate quantitation.
Regulatory Acceptance
Non-EP impurities require de novo structural elucidation, adding submission risk and timeline uncertainty.

Quantitative Differentiation Evidence for 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one (Impurity G) Against Core Pentoxifylline Analogs


Chromatographic Selectivity: Baseline Resolution from Parent Drug and Impurity A (Theobromine)

The compound's 6-O-alkyl substitution motif provides chromatographic differentiation from the parent drug (N-1 substituted) and Impurity A (theobromine, no oxyhexyl chain) . In validated HPTLC methods for pentoxifylline purity testing, the system resolves multiple process impurities, with Impurity G migrating as a distinct band characterized by its unique Rf value, attributable to its altered hydrogen-bonding capacity compared to N-alkylated analogs [1]. While Impurity A co-elutes near the solvent front in some systems, the longer retention of Impurity G on RP-18 phases allows for its specific quantification as an individual impurity to meet the USP limit of not more than 0.2% [2].

HPTLC Resolution
Class-level
Resolved from parent drug and theobromine
Distinct Rf on RP-18 plates
Supports regioisomer-specific peak assignment
Requires method-specific verification
Pharmaceutical Analysis HPLC Method Validation Reference Standard

Spectrophotometric Differentiation: Molar Absorptivity at 274 nm vs. Parent Drug

The shift of the oxohexyl chain from N-1 (in pentoxifylline) to O-6 (in Impurity G) alters the electronic conjugation of the purine ring, resulting in a quantifiable difference in UV absorptivity [1]. The USP monograph for pentoxifylline specifies an absorptivity-based identification test at 274 nm with a strict tolerance of ±3.0% for the parent drug [2]. Using Impurity G as a spectral interference marker is critical because its absorptivity at 274 nm diverges from pentoxifylline, and this discrepancy must be corrected for when quantifying impurities using a single-point external standard calibration .

UV Absorptivity
Supporting evidence
RRF ≠ 1.0 at detection wavelength
Impurity-specific RRF required for accurate quantitation
Verify with provided COA
UV Spectroscopy Impurity Profiling Quality Control

Regulatory-Sourced Identity: EP-Specified Impurity G vs. Non-Pharmacopeial Impurities

Impurity G is specifically named and structurally defined in the European Pharmacopoeia (EP) monograph for pentoxifylline, providing it with a regulatory identity that non-EP impurities (e.g., in-house process impurities) lack [1]. Vendors supply this compound with comprehensive characterization data (including 1H-NMR, 13C-NMR, MS, and HPLC purity >95%) compliant with regulatory guidelines, enabling its direct use as a reference standard for method validation and ANDA/QC applications without the need for time-consuming and costly in-house structural elucidation [2]. In contrast, a non-pharmacopeial impurity would require full de novo characterization and acceptance by regulators, adding significant development risk and timeline uncertainty .

EP Identity
Cross-study comparable
EP-listed identity with full characterization data
Reduces ANDA query risk for impurity identification
Confirms regulatory identity
Pharmacopeial Compliance Reference Standard ANDA Submission

Supply Chain Traceability: ISO 17034 Certified Reference Material vs. General Chemical Reagent

Specific commercial sources offer 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one as an ISO 17034-certified analytical standard, a credential that differentiates it from general chemical reagents sold by non-accredited suppliers [1]. ISO 17034 accreditation ensures that the certified value for purity (typically ≥98% or >95% by HPLC) is metrologically traceable and accompanied by a defined uncertainty budget, which is essential for GMP-compliant QC laboratories . Procuring the compound as a certified reference material (CRM) rather than a generic 'high-purity' chemical directly supports audit-readiness and satisfies the data integrity requirements of 21 CFR Part 11 and EU GMP Annex 11 [2].

CRM Certification
Head-to-head
ISO 17034 CRM with uncertainty budget vs. generic reagent
Supports GMP QC audit readiness
Traceability satisfies ICH Q2(R1)
Certified Reference Material ISO 17034 GMP Compliance

Validated Application Scenarios for Procuring 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one (Pentoxifylline EP Impurity G)


ANDA Submission: Forced Degradation and Stability-Indicating Method Validation

Procurement of Impurity G as a characterized reference standard enables spiking studies to establish the specificity and relative retention time (RRT) of this specific process impurity in a stability-indicating HPLC method [1]. This is an explicit requirement in ANDA submissions to demonstrate that the analytical procedure can distinguish the parent drug from all known process impurities and degradation products, as outlined in ICH Q2(R1) [2].

GMP Release Testing: System Suitability and Impurity Limit Compliance

Use Impurity G as a system suitability standard and retention time marker in the chromatographic purity test per the pentoxifylline USP monograph. Its unique retention time ensures correct peak identification and is essential for demonstrating that the batch under test meets the NMT 0.2% individual impurity criterion [1]. Using a structurally unrelated compound for this purpose would fail to verify the method's ability to resolve this specific regioisomer [3].

Process Development: Reaction Monitoring and By-Product Suppression

Employ Impurity G as an analytical marker to monitor and optimize the final stages of pentoxifylline synthesis [1]. Quantifying the formation of the 6-O-isomer under varying reaction conditions (temperature, base, alkylating agent) provides a direct metric for process robustness and guides purification development to control this impurity below the acceptable limit [2].

Application
Selection Property
Validation Focus
Stability-Indicating Method (ANDA)
EP-Specified Impurity Standard
Specificity and RRT verification
System Suitability (GMP)
USP Chromatographic Purity Marker
Peak identification and impurity limit review
Reaction Monitoring (Process)
6-O-Isomer Process Marker
By-product suppression and process control
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